molecular formula C11H9BrOS B1292514 [4-(3-Bromothien-2-yl)phenyl]methanol CAS No. 937795-99-8

[4-(3-Bromothien-2-yl)phenyl]methanol

Cat. No.: B1292514
CAS No.: 937795-99-8
M. Wt: 269.16 g/mol
InChI Key: AQBJKGXCOBEPMC-UHFFFAOYSA-N
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Description

[4-(3-Bromothien-2-yl)phenyl]methanol: is a white or off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound is used primarily as a laboratory chemical and has various applications in scientific research .

Mechanism of Action

Preparation Methods

The synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol typically involves the bromination of thienyl compounds followed by a coupling reaction with phenylmethanol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

[4-(3-Bromothien-2-yl)phenyl]methanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(3-Bromothien-2-yl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to [4-(3-Bromothien-2-yl)phenyl]methanol include:

    [4-(2-Bromothien-3-yl)phenyl]methanol: Differing in the position of the bromine atom on the thienyl ring.

    [4-(3-Chlorothien-2-yl)phenyl]methanol: Substituting the bromine atom with chlorine.

    [4-(3-Bromothien-2-yl)phenyl]ethanol: Changing the methanol group to ethanol. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structure.

Properties

IUPAC Name

[4-(3-bromothiophen-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJKGXCOBEPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640458
Record name [4-(3-Bromothiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-99-8
Record name 4-(3-Bromo-2-thienyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937795-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3-Bromothiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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